molecular formula Cl8N4P4 B1205224 Octachlorocyclotetraphosphazene CAS No. 2950-45-0

Octachlorocyclotetraphosphazene

Cat. No. B1205224
CAS RN: 2950-45-0
M. Wt: 463.5 g/mol
InChI Key: PEJQKHLWXHKKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octachlorocyclotetraphosphazene, also known as Octachlorocyclotetraphosphazene, is a useful research compound. Its molecular formula is Cl8N4P4 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
The exact mass of the compound Octachlorocyclotetraphosphazene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octachlorocyclotetraphosphazene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octachlorocyclotetraphosphazene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2950-45-0

Product Name

Octachlorocyclotetraphosphazene

Molecular Formula

Cl8N4P4

Molecular Weight

463.5 g/mol

IUPAC Name

2,2,4,4,6,6,8,8-octachloro-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene

InChI

InChI=1S/Cl8N4P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13

InChI Key

PEJQKHLWXHKKGS-UHFFFAOYSA-N

SMILES

N1=P(N=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl

Canonical SMILES

N1=P(N=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl

Other CAS RN

2950-45-0

synonyms

octachlorocyclotetraphosphazene
octachlorocyclotetraphosphazene, 1,3,5,7-(15)N4-labeled cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

A two-stage cascaded continuous reaction is effected as set forth in Example I, with the exception that NH3 feed is divided equally between the two reactors, instead of the total NH3 being fed to the first reactor. Into each reactor is metered a five to ten percent excess over the one-half molar equivalent of NH3, based on the moles of PCl5 introduced. A sample of product obtained under conditions as described in Example I, was collected and filtered. The filtrate was stripped of solvent in vacuo to obtain the product polymeric phosphonitrilic chloride, which contained 87.1% hexane soluble cyclic oligomers. The hexane insoluble linear fraction was a yellow oil. The cyclic portion was analyzed by gas chromatography and the distribution of cyclic portion was as follows:
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.